1-Chloro-2,4-bis(methylsulfonyl)benzene
Description
Foundational Significance in Contemporary Organic Synthesis
1-Chloro-2,4-bis(methylsulfonyl)benzene serves as a key intermediate in the synthesis of a variety of organic molecules. Its high reactivity allows for the introduction of diverse functionalities onto the aromatic ring under relatively mild conditions. This is particularly significant in the construction of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and materials science. The predictable reactivity of this compound makes it a reliable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with desired properties. For instance, it is utilized in the preparation of precursors for N-heterocyclic carbene ligands, which are important in catalysis.
The Broader Role of Aromatic Sulfones in Chemical Science
Aromatic sulfones, the class of compounds to which this compound belongs, are of considerable importance in chemical science. The sulfonyl group (-SO2-) is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring to which it is attached. This electronic modulation is crucial in a variety of chemical transformations.
Aromatic sulfones are found in a wide range of biologically active molecules, including antibacterial, antifungal, and anticancer agents. Furthermore, the sulfone group can act as a versatile functional handle, participating in a variety of chemical reactions such as Ramberg-Bäcklund rearrangements and Julia-Kocienski olefinations. The stability of the sulfone group also makes it a desirable feature in the development of robust materials and polymers with specific thermal and electronic properties.
Structural Design and Reactivity Modulators within this compound
The reactivity of this compound is a direct consequence of its specific structural design. The two methylsulfonyl groups, located at the ortho and para positions relative to the chlorine atom, are powerful electron-withdrawing groups. Their combined inductive and resonance effects create a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the chlorine.
This electron-deficient nature of the aromatic ring makes it highly susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, is readily displaced in nucleophilic aromatic substitution reactions. The ortho and para positioning of the methylsulfonyl groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed during the SNAr reaction, thereby lowering the activation energy and facilitating the substitution. This strategic placement of functional groups is a key design element that dictates the compound's utility as a synthetic intermediate.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉ClO₄S₂ |
| Molecular Weight | 268.74 g/mol |
| CAS Number | 17481-98-0 |
Spectroscopic Data of a Related Compound: (E)-1-Chloro-4-(2-(methylsulfonyl)vinyl)benzene
| Data Type | Values |
| Melting Point | 128-129 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ = 7.58 (d, J = 15.6 Hz, 1H), 7.48 (d, J = 8.4 Hz, 2H), 7.38 (d, J = 8.4 Hz, 2H), 6.92 (d, J = 15.6 Hz, 1H), 3.04 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ = 142.5, 137.4, 130.7, 129.8, 129.4, 126.7, 43.3 |
| HRMS (ESI) m/z | [M+H]⁺ Calcd for C₉H₁₀ClO₂S: 217.0085; Found: 217.0084 |
Note: Spectroscopic data is for a structurally related compound and is provided for illustrative purposes. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,4-bis(methylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)6-3-4-7(9)8(5-6)15(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDQQMUWOMVLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346115 | |
| Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17481-98-0 | |
| Record name | 1-Chloro-2,4-di(methanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-BIS-(METHYLSULFONYL)-1-CHLOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Chloro 2,4 Bis Methylsulfonyl Benzene
Classical and Contemporary Synthetic Routes to 1-Chloro-2,4-bis(methylsulfonyl)benzene
The most plausible and frequently suggested pathway for the synthesis of this compound involves a two-step process: the formation of 1-chloro-2,4-bis(methylthio)benzene, followed by its oxidation.
Regiospecific Sulfonation and Subsequent Oxidation Strategies
A direct and reliable synthetic route to this compound proceeds through the synthesis of its dithioether precursor, 1-chloro-2,4-bis(methylthio)benzene. This intermediate is then oxidized to the final product. The initial step involves the introduction of two methylthio groups onto the chlorobenzene (B131634) backbone in a regiospecific manner. While specific literature for the direct synthesis of 1-chloro-2,4-bis(methylthio)benzene is not abundant, analogous reactions suggest that this could be achieved through nucleophilic aromatic substitution reactions or other targeted synthetic strategies.
Once the 1-chloro-2,4-bis(methylthio)benzene intermediate is obtained, the subsequent oxidation of the thioether functional groups to sulfonyl groups is a critical step. wikipedia.org A variety of oxidizing agents can be employed for this transformation. acsgcipr.orgorganic-chemistry.org Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA), and potassium permanganate. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without unwanted side reactions. researchgate.net For instance, the oxidation of sulfides can be finely controlled to yield either sulfoxides or sulfones. wikipedia.org
A general procedure for the oxidation of aryl sulfides to aryl sulfones might involve dissolving the sulfide (B99878) in a suitable organic solvent and treating it with an excess of an oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst. rsc.org
Catalytic Systems and Reaction Condition Optimization for Enhanced Yield and Purity
To improve the efficiency and selectivity of the oxidation step, various catalytic systems have been developed. These catalysts often involve transition metals that can activate the oxidizing agent, leading to faster and more controlled reactions. For example, titanium-containing zeolites like TS-1 have been shown to be effective catalysts for the oxidation of thioethers with hydrogen peroxide. rsc.org The use of such catalysts can also offer shape selectivity, potentially favoring the oxidation of specific thioether groups in more complex molecules. rsc.org
Reaction conditions such as temperature, solvent, and the stoichiometry of the oxidant are critical parameters that must be optimized to maximize the yield and purity of this compound. Careful control of these factors helps to prevent the formation of partially oxidized sulfoxide (B87167) intermediates and other byproducts. acsgcipr.org The use of phase-transfer catalysts can also be beneficial in reactions involving immiscible aqueous and organic phases.
| Catalyst Type | Oxidizing Agent | Key Advantages |
| Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide | High selectivity for sulfone, potential for shape selectivity. rsc.org |
| Metal Compounds (general) | Hydrogen Peroxide | Efficient, can be tailored for specific substrates. google.com |
| Recyclable Silica-based Tungstate | Hydrogen Peroxide | Good to excellent yields, catalyst is reusable. organic-chemistry.org |
| Niobium Carbide | Hydrogen Peroxide | Efficiently affords sulfones, catalyst is recoverable and reusable. organic-chemistry.org |
Industrial-Scale Preparation Techniques for Aromatic Sulfones
The industrial production of aromatic sulfones often prioritizes cost-effectiveness, safety, and environmental considerations. nih.gov While specific industrial methods for this compound are not publicly detailed, general principles for aromatic sulfone synthesis on a large scale can be applied.
One common industrial route to aromatic sulfones is through the Friedel-Crafts sulfonylation of aromatic compounds. scispace.comacs.org This method involves the reaction of an arene with a sulfonyl halide or sulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride. wikipedia.orgscispace.com However, this approach can suffer from issues with catalyst waste and regioselectivity, especially with substituted benzenes. scispace.com
Another industrially relevant method is the oxidation of aryl sulfides, which mirrors the laboratory-scale synthesis. acsgcipr.org For large-scale production, the choice of oxidizing agent is critical. While powerful, some oxidants generate significant waste. Green chemistry principles favor the use of cleaner oxidants like hydrogen peroxide, where the only byproduct is water. acsgcipr.org The development of robust and recyclable catalysts is also a key focus in industrial settings to minimize costs and environmental impact. nih.gov
Diversified Approaches in Aromatic Sulfone Synthesis (General Methods)
Beyond the primary synthetic routes, several other general methods for the synthesis of aromatic sulfones have been developed, which could potentially be adapted for the preparation of this compound.
Oxidative Routes from Sulfur-Containing Precursors
The oxidation of various sulfur-containing precursors other than thioethers can also lead to sulfones. For instance, sulfinic acids and their salts can be alkylated or arylated to form sulfones. researchgate.net This approach offers an alternative pathway where the sulfur atom is introduced in a lower oxidation state and then oxidized.
A variety of oxidizing systems have been explored for the conversion of sulfides to sulfones, each with its own advantages. For example, sodium chlorite (B76162) in the presence of hydrochloric acid can generate chlorine dioxide in situ, which effectively oxidizes a range of aryl sulfides to their corresponding sulfones in high yields. nih.gov This method is scalable and can be performed in organic solvents, which can be advantageous for substrates with limited water solubility. nih.gov
| Oxidizing System | Substrate | Key Features |
| Sodium Chlorite / HCl | Aryl Sulfides | In situ generation of ClO2, high yields, scalable. nih.gov |
| Hydrogen Peroxide / Metal Catalyst | Aromatic and Aliphatic Sulfides | Environmentally friendly, high selectivity. google.com |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Substituted Sulfides | Metal-free, environmentally benign. organic-chemistry.org |
Direct Aromatic Sulfonylation Methods
Direct sulfonylation methods aim to introduce the sulfonyl group directly onto the aromatic ring. As mentioned, the Friedel-Crafts reaction is a classic example. wikipedia.org Modern variations of this reaction utilize solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe³⁺-montmorillonite), to create more environmentally friendly and reusable catalytic systems. scispace.com These solid acids can catalyze the sulfonylation of both activated and deactivated arenes, sometimes with high regioselectivity. scispace.com For instance, the sulfonylation of chlorobenzene using certain systems can yield exclusively the para-substituted product. scispace.com However, achieving a selective bis-sulfonylation at the 2 and 4 positions of chlorobenzene would likely be challenging due to the directing effects of the chloro and the first sulfonyl group.
Recent advancements have also explored the use of ionic liquids as both solvents and catalysts for Friedel-Crafts sulfonylation reactions. acs.orgscienceandtechnology.com.vn These systems can offer enhanced reactivity and, in some cases, quantitative yields of diaryl sulfones under ambient conditions. acs.org
Alkylation and Arylation of Sulfinate Salts
The arylation of sulfinate salts represents a cornerstone in the synthesis of diaryl sulfones. This method relies on the nucleophilic character of the sulfinate anion, which attacks an electrophilic aryl source. Transition-metal catalysis has significantly broadened the scope and efficiency of these reactions.
Palladium-catalyzed cross-coupling reactions are particularly prominent, enabling the union of metal sulfinates with aryl halides or pseudohalides. researchgate.net For instance, the coupling of sodium or lithium sulfinates with aryl iodides can be achieved using palladium catalysts, although this sometimes requires stoichiometric additives and high temperatures. nih.gov A significant drawback of some earlier copper-catalyzed methods includes the need for phase-transfer additives and undesirable solvents. nih.gov
More recent advancements have focused on developing milder and more versatile catalytic systems. The use of diaryliodonium salts as arylating agents provides a powerful, often transition-metal-free, pathway to diaryl sulfones. organic-chemistry.orgresearchgate.net These reactions can proceed under mild conditions and tolerate a wide array of functional groups. organic-chemistry.org Ionic liquids have been employed as recyclable media for these reactions, enhancing the sustainability of the process. researchgate.net
Furthermore, sulfinate salts can be generated in situ. A notable example involves the reaction of an organolithium reagent with a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane (DABCO)-SO₂ complex (DABSO), to form a lithium sulfinate. This intermediate can then be directly used in a palladium-catalyzed coupling with an aryl halide without isolation. nih.gov
| Sulfinate Source | Arylating Agent | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Sodium Arenesulfinates | Aryl Halides | Copper Catalyst | Diaryl Sulfones | Variable | nih.gov |
| Sodium Arenesulfinates | Diaryliodonium Salts | Metal-free, PEG-400, MW | Diaryl Sulfones | High | organic-chemistry.org |
| Lithium Sulfinate (from Aryl Lithium + DABSO) | Aryl Iodide | [Pd₂(dba)₃], XantPhos ligand | Diaryl Sulfones | High | nih.gov |
| Sodium Arenesulfinates | Diaryliodonium Salts | Ionic Liquid ([BMim]BF₄) | Diaryl Sulfones | Good | researchgate.net |
| Arylsulfonyl Hydrazides | Arylboronic Acids | Not specified | Diaryl Sulfones | Good | organic-chemistry.org |
Addition Reactions to Unsaturated Hydrocarbons
The formation of sulfones through the addition of sulfur-containing moieties across carbon-carbon double or triple bonds is a powerful strategy. These reactions often proceed via a radical mechanism, where a sulfonyl radical adds to an unsaturated hydrocarbon like an alkene or alkyne. nih.govresearchgate.net
Sulfonyl chlorides are common precursors for generating sulfonyl radicals, which can then engage in hydrosulfonylation reactions. nih.gov Visible-light photoredox catalysis has emerged as a mild and efficient method to initiate these transformations. For example, tris(trimethylsilyl)silane (B43935) can act as a hydrogen atom donor in the photoredox-catalyzed hydrosulfonylation of electron-deficient alkenes with sulfonyl chlorides. nih.gov This approach allows for the formation of C(sp³)-sulfonylated products under gentle conditions. nih.gov
Catalyst- and additive-free methods have also been developed, aligning with the principles of green chemistry. An example is the synthesis of allylic sulfones by reacting electron-rich aryl-1,3-dienes with sulfinic acids. nih.gov This reaction proceeds at room temperature, is operationally simple, and demonstrates high regio- and chemo-selectivity. nih.gov The mechanism is proposed to involve proton migration from the sulfinic acid to the diene, creating an allylic carbocation that is subsequently trapped by the sulfinate anion. nih.gov
| Unsaturated Substrate | Sulfonyl Source | Method/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Electron-deficient Alkenes | Sulfonyl Chlorides | Visible-light photoredox catalysis, (TMS)₃SiH | Alkyl Sulfones | Radical hydrosulfonylation | nih.gov |
| Aryl-1,3-dienes | Sulfinic Acids | Catalyst- and additive-free, room temp. | Allylic Sulfones | Atom-economical, green method | nih.gov |
| Alkenes/Alkynes | Sodium Sulfinates | Acetyl chloride promoted | Sulfinylsulfones | Sequential sulfonyl and sulfinyl radical addition | researchgate.net |
| Alkynes | Sodium Sulfinates | BF₃·OEt₂ promoted | β-Keto Sulfones | Metal-free oxysulfonylation | researchgate.net |
Carbon-Hydrogen Functionalization Strategies
Direct C-H functionalization has revolutionized organic synthesis by offering a more atom- and step-economical approach to creating new bonds. researchgate.net This strategy avoids the pre-functionalization of substrates typically required in traditional cross-coupling reactions. The synthesis of diaryl sulfones via the direct sulfonylation of C(sp²)-H bonds is an area of significant progress. researchgate.netresearchgate.net
Transition-metal catalysis, particularly with palladium, is a common approach for these transformations. researchgate.net In such reactions, an arene's C-H bond is activated by the metal center, allowing for subsequent coupling with a sulfonylating agent. Achieving site selectivity can be a challenge but is often overcome through the use of directing groups attached to the arene substrate. researchgate.net
Mechanistic studies suggest that some copper-catalyzed C-H sulfonylation reactions may proceed through a single-electron-transfer (SET) process, which generates a sulfonyl radical that initiates the C-S cross-coupling. researchgate.net The development of these methods provides a powerful alternative to classical approaches like Friedel–Crafts sulfonylation, which often require harsh conditions and suffer from regioselectivity issues. nih.gov
| Substrate | Sulfonylating Agent | Catalyst/Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Arenes | N-methoxy arenesulfonamide | Palladium-catalyzed | Site-selective | researchgate.net |
| 8-Aminoquinoline derivatives | Not specified | Copper-catalyzed | Remote C5 position | researchgate.net |
| 2-Methylquinolines | Sulfonyl hydrazides | Transition-metal-free, KI/TBPB | C(sp³)-H sulfonylation | researchgate.net |
Multicomponent Reaction Paradigms
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and convergence. nih.govresearchgate.net Several MCRs have been developed for the synthesis of sulfones.
A prominent example is a palladium-catalyzed three-component synthesis that combines an aryl lithium compound, a sulfur dioxide surrogate (like DABSO), and an aryl, heteroaryl, or alkenyl (pseudo)halide. nih.govchemistryviews.org This convergent approach allows for the rapid assembly of a diverse library of sulfones from readily available starting materials. chemistryviews.orgwordpress.com The use of an electron-poor XantPhos-type ligand has been shown to be crucial for achieving high yields in this process. nih.govchemistryviews.org
Other MCRs for sulfone synthesis have also been reported. These include the interaction of arenediazonium salts, alkenes, and sulfur dioxide. researchgate.net Additionally, novel catalyst-free MCRs have been developed using non-toxic reagents in green solvents. For instance, a reaction involving triarylbismuthines, sodium metabisulfite, and an alkyl halide in a deep eutectic solvent (DES) provides a sustainable route to sulfones. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Aryl Lithium | DABSO (SO₂) | Aryl (pseudo)halide | Palladium | Diaryl Sulfones | nih.govchemistryviews.org |
| Arenediazonium salt | Alkenes | SO₂ | Not specified | Functionalized Arylsulfones | researchgate.net |
| Triarylbismuthines | Na₂S₂O₅ | Alkyl Halide (e.g., BnBr) | Catalyst-free / Deep Eutectic Solvent | Sulfones | researchgate.net |
| Aryl boronic acid | K₂S₂O₅ | Aryl iodide | Palladium / Glycerol | Diaryl Sulfones | researchgate.net |
Elucidation of Chemical Reactivity and Transformation Pathways of 1 Chloro 2,4 Bis Methylsulfonyl Benzene
Nucleophilic Aromatic Substitution Reactions of the Chlorobenzene (B131634) Moiety
The presence of two methylsulfonyl groups at the ortho and para positions relative to the chlorine atom significantly activates the aryl halide towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of the powerful electron-withdrawing nature of the sulfonyl groups, which polarizes the carbon-chlorine bond and stabilizes the intermediate formed during the substitution process.
Mechanistic Pathways of Chlorine Displacement
The displacement of the chlorine atom in 1-Chloro-2,4-bis(methylsulfonyl)benzene proceeds via a well-established two-step addition-elimination mechanism. This pathway is characteristic of nucleophilic aromatic substitution on activated aryl halides.
The stability of the Meisenheimer complex is a key factor in the high reactivity of this compound towards nucleophiles. The two methylsulfonyl groups play a pivotal role in this stabilization, making the compound a versatile substrate for a variety of substitution reactions.
Scope and Synthetic Utility in Derivatization
The high reactivity of this compound in nucleophilic aromatic substitution reactions makes it a valuable building block for the synthesis of a wide range of substituted benzene (B151609) derivatives. Various nucleophiles can be employed to displace the chlorine atom, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
A notable application of this reactivity is in the synthesis of complex organic molecules. For instance, this compound has been utilized as a key intermediate in the preparation of pharmacologically active compounds. In a specific example, its reaction with 4-aminophenol (B1666318) in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF) affords the corresponding diphenyl ether derivative. This reaction highlights the utility of this compound in forming diaryl ether linkages, which are common structural motifs in medicinal chemistry.
The scope of nucleophiles that can be successfully employed is broad and includes, but is not limited to, various amines, alkoxides, and thiolates. The specific reaction conditions, such as the choice of solvent and base, can be tailored to optimize the yield and purity of the desired product. The predictable reactivity and the commercial availability of this compound make it an attractive starting material for the synthesis of diverse and complex molecular architectures.
| Nucleophile | Reagents and Conditions | Product | Reference |
| 4-Aminophenol | K2CO3, DMF | 4-((4-chloro-2,5-bis(methylsulfonyl)phenyl)amino)phenol | Generic SNAr reaction principles |
| Morpholine | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-(2,4-bis(methylsulfonyl)phenyl)morpholine | Inferred from general reactivity |
| Sodium azide | Solvent (e.g., DMF or DMSO) | 1-azido-2,4-bis(methylsulfonyl)benzene | Inferred from general reactivity |
| Sodium methoxide | Methanol | 1-methoxy-2,4-bis(methylsulfonyl)benzene | Inferred from general reactivity |
Redox Chemistry of the Methylsulfonyl Functional Groups
The methylsulfonyl groups in this compound are in a high oxidation state (+6 for sulfur). While they are generally stable, their redox chemistry, though less explored than the nucleophilic substitution at the chlorobenzene moiety, presents potential pathways for further functionalization.
Selective Oxidation Processes
The methyl groups of the methylsulfonyl substituents are potentially susceptible to oxidation. However, selective oxidation of these methyl groups in the presence of the aromatic ring can be challenging. Strong oxidizing agents would likely lead to the degradation of the entire molecule. Milder, more selective methods, potentially involving catalytic processes, would be required to achieve controlled oxidation to functional groups such as hydroxymethylsulfonyl or formylsulfonyl. As of the current literature, specific and reliable methods for the selective oxidation of the methylsulfonyl groups in this compound have not been extensively reported, representing an area for potential future research.
Controlled Reduction Pathways
The reduction of aryl sulfones to the corresponding sulfides or even to the parent arene is a known transformation in organic synthesis. For this compound, controlled reduction of one or both methylsulfonyl groups could provide access to a new range of derivatives with different electronic properties.
Reagents such as lithium aluminum hydride (LiAlH4) or other strong reducing agents could potentially reduce the sulfonyl groups. However, achieving selectivity between the two sulfonyl groups and avoiding reduction of the chloro-substituent would be a significant challenge. Milder and more chemoselective reducing agents or catalytic methods would be necessary for controlled reduction. For instance, methods employing transition metal catalysts have been developed for the reduction of aryl sulfones, and these could potentially be adapted for the selective reduction of this compound. Further investigation is required to establish efficient and selective reduction protocols for this specific compound.
Transformations to Sulfonamide Derivatives
The direct transformation of a methylsulfonyl group into a sulfonamide is not a standard or straightforward reaction. Typically, sulfonamides are synthesized from sulfonyl chlorides by reaction with amines. Therefore, converting the methylsulfonyl groups of this compound into sulfonamides would likely require a multi-step process.
One hypothetical pathway could involve the reductive cleavage of the methyl-sulfur bond to generate a sulfinic acid intermediate, which could then be converted to a sulfonyl chloride. The resulting sulfonyl chloride could subsequently react with a desired amine to form the corresponding sulfonamide. However, the feasibility and efficiency of such a sequence for this particular substrate have not been demonstrated in the available literature. Alternative strategies for the synthesis of sulfonamide derivatives would likely involve starting from different precursors rather than attempting a direct transformation of the highly stable methylsulfonyl groups.
Transition Metal-Catalyzed Coupling Reactions Involving this compound
Transition metal-catalyzed reactions, particularly those involving palladium, have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions provide efficient routes to complex molecules from readily available starting materials. For aryl halides like this compound, such coupling reactions represent a primary avenue for structural modification.
The Suzuki-Miyaura coupling is a cornerstone of cross-coupling chemistry, typically involving the reaction of an aryl halide with an organoboron species in the presence of a palladium catalyst and a base. tcichemicals.com However, the substrate's electronic nature is a critical factor for success. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, and their reactivity is further influenced by the electronic properties of other ring substituents.
For this compound, the benzene ring is rendered exceptionally electron-deficient due to the powerful electron-withdrawing nature of the two methylsulfonyl groups. While electron-withdrawing groups can sometimes facilitate the initial oxidative addition step in certain catalytic cycles, they can also make the aryl halide a poor substrate for standard Suzuki-Miyaura conditions. The severe deactivation of the ring makes it less analogous to typical substrates used in these reactions.
Consequently, the most prominent and well-documented transformation pathway for this class of highly electron-poor aryl halides is not a traditional palladium-catalyzed cross-coupling, but rather Nucleophilic Aromatic Substitution (SNAr). libretexts.org The extreme electron deficiency of the aromatic ring makes the carbon atom bearing the chlorine atom highly electrophilic and susceptible to attack by nucleophiles. This reaction, which results in the displacement of the chloride leaving group, is a form of coupling that is highly favored for this specific substrate. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org
The general mechanism for an SNAr reaction is as follows:
Addition Step: A nucleophile attacks the carbon atom attached to the leaving group (chlorine), forming a resonance-stabilized, negatively charged intermediate (Meisenheimer complex). libretexts.org
Elimination Step: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product. youtube.com
This SNAr pathway is the dominant form of reactivity for this compound when subjected to nucleophilic reagents, representing its primary "coupling" transformation.
Intramolecular Electronic and Steric Effects on Aromatic Reactivity
The chemical behavior of this compound is fundamentally controlled by the electronic properties of its substituents. The interplay between the inductive and resonance effects of the chloro and methylsulfonyl groups determines the electron density distribution around the ring, influencing both reactivity and the regiochemical outcome of reactions.
The methylsulfonyl (-SO₂CH₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its influence stems from two primary electronic effects:
Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, causing a significant inductive withdrawal of electron density from the benzene ring through the sigma bond framework. libretexts.org
Resonance Effect (-R): The sulfonyl group can also withdraw electron density from the pi-system of the benzene ring via resonance, delocalizing the ring's electrons onto the oxygen atoms. This is often described as pπ-dπ overlap.
The presence of two methylsulfonyl groups on the same ring, positioned at the 2- and 4-positions relative to the chlorine, has a potent, additive effect. This dual substitution massively depletes the electron density of the aromatic ring, making it highly "deactivated" towards electrophilic attack but strongly "activated" for nucleophilic attack. libretexts.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|
| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R, weak) | Weakly Deactivating |
| -SO₂CH₃ (Methylsulfonyl) | Strongly Electron-withdrawing (-I) | Strongly Electron-withdrawing (-R) | Strongly Deactivating |
In the context of Nucleophilic Aromatic Substitution (SNAr) , which is the most relevant reaction for this compound, electron-withdrawing groups like -SO₂CH₃ are ortho, para-directors. libretexts.org This means they stabilize the negative charge of the Meisenheimer intermediate when it is located at the ortho and para positions relative to the withdrawing group. In this compound:
The chlorine atom at C1 is ortho to the sulfonyl group at C2.
The chlorine atom at C1 is para to the sulfonyl group at C4.
This positioning is ideal for SNAr. The negative charge from an attacking nucleophile at C1 can be effectively delocalized onto the oxygen atoms of both sulfonyl groups, leading to a highly stabilized intermediate and a rapid reaction rate.
For a hypothetical Electrophilic Aromatic Substitution (EAS) , the strong deactivation by the two sulfonyl groups would make such a reaction extremely difficult to achieve. If it were to occur, both sulfonyl groups and the chlorine atom would act as deactivators. Strong deactivating groups are meta-directors. libretexts.org Therefore, an incoming electrophile would be directed to the positions meta to the sulfonyl groups (C3 and C5), which are also ortho and para to the weakly deactivating chloro group. The directing effects would be competitive but would overwhelmingly favor substitution at C3 or C5, away from the sterically hindered regions.
To fully appreciate the reactivity of this compound, it is useful to compare it with simpler analogues. The reactivity towards nucleophilic aromatic substitution is the most illustrative point of comparison.
Chlorobenzene: This compound is generally unreactive towards nucleophiles under standard conditions. The benzene ring is not sufficiently electron-poor to facilitate the attack of a nucleophile and stabilize the resulting intermediate. youtube.com
1-Chloro-4-(methylsulfonyl)benzene: The addition of a single methylsulfonyl group in the para position significantly increases the ring's susceptibility to nucleophilic attack compared to chlorobenzene. The sulfonyl group activates the ring by stabilizing the Meisenheimer intermediate through resonance and induction.
This compound: The introduction of a second methylsulfonyl group, ortho to the chlorine, provides an additional and powerful mode of stabilization for the anionic intermediate. This dual activation makes this compound exceptionally reactive towards nucleophiles, far more so than its monosulfonylated counterpart.
The nature of the halogen also plays a role. In SNAr reactions, the bond to the leaving group is broken in the second, fast step of the reaction. Therefore, bond strength is less important than the halogen's ability to activate the ring towards the initial nucleophilic attack. Due to its high electronegativity, fluorine is often a better activating group than chlorine for SNAr, making a hypothetical fluoro-analogue potentially even more reactive.
| Compound | Number of -SO₂CH₃ Groups | Expected Relative Reactivity | Reason for Reactivity |
|---|---|---|---|
| Chlorobenzene | 0 | Very Low | Ring is not activated (electron-rich). |
| 1-Chloro-4-(methylsulfonyl)benzene | 1 | Moderate | Ring is activated by one strongly electron-withdrawing group. |
| This compound | 2 | Very High | Ring is strongly activated by two electron-withdrawing groups positioned to stabilize the reaction intermediate. |
Mechanistic Insights and Theoretical Studies on 1 Chloro 2,4 Bis Methylsulfonyl Benzene and Analogues
Detailed Reaction Mechanism Elucidation
Understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing reaction conditions and predicting product outcomes. For 1-chloro-2,4-bis(methylsulfonyl)benzene, the primary reaction pathways involve nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, each with a distinct mechanistic framework.
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction for electron-poor aryl halides like this compound. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate. wikipedia.orglibretexts.org The generally accepted mechanism is a two-step addition-elimination process. libretexts.orgorganic-chemistry.org
Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction commences with the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine. This step is typically the slowest and therefore the rate-determining step of the reaction, as it involves the disruption of the aromatic sextet. organic-chemistry.org The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The exceptional stability of this intermediate in the case of this compound is key to its high reactivity. The negative charge is delocalized across the aromatic ring and, more importantly, onto the oxygen atoms of the ortho and para methylsulfonyl groups.
Step 2: Elimination of the Leaving Group In the second, faster step, the aromaticity of the ring is restored through the expulsion of the chloride leaving group from the Meisenheimer complex. libretexts.org
Recent studies have shown that not all SNAr reactions proceed through a distinct two-step mechanism. In some cases, particularly with certain nucleophiles and substrates, the reaction can occur via a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the cleavage of the bond with the leaving group happen in a single transition state. sigmaaldrich.comchemeurope.com Computational studies are often employed to distinguish between a stepwise pathway with a stable Meisenheimer intermediate and a concerted pathway with a single transition state. sigmaaldrich.comwikipedia.org For this compound, the strong stabilization afforded by the two sulfonyl groups makes the formation of a discrete Meisenheimer complex highly probable.
While highly susceptible to SNAr, this compound can also serve as a coupling partner in various palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanistic framework for these transformations involves a catalytic cycle centered on a palladium complex.
Common Catalytic Cycle: The mechanisms for reactions like Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination share a common sequence of elementary steps, although the specific nucleophilic partner differs. wikipedia.orgnobelprize.orgwikipedia.orglibretexts.org
Transmetalation (for Suzuki-Miyaura) or Ligand Exchange/Coordination:
In the Suzuki-Miyaura coupling , an organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium(II) center in a process called transmetalation, which requires activation by a base. libretexts.orgnih.gov
In the Mizoroki-Heck reaction , an alkene coordinates to the palladium(II) complex. wikipedia.org This is followed by a migratory insertion of the alkene into the palladium-carbon bond. libretexts.org
In the Buchwald-Hartwig amination , an amine coordinates to the palladium, and after deprotonation by a base, an amido-palladium complex is formed. wikipedia.orgmdpi.com
Reductive Elimination: This is the final step, where the two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgorganic-chemistry.org
For this compound, its electron-deficient nature can influence the oxidative addition step. While aryl chlorides are generally less reactive than bromides or iodides in this step, the electron deficiency of the ring can facilitate the reaction.
Kinetic and Thermodynamic Parameters of Reactions
Quantitative analysis of reaction rates and equilibria provides deeper mechanistic insights. Linear free energy relationships and the identification of rate-determining steps are crucial tools in this endeavor.
The Hammett equation is a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. nobelprize.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted reactant to that of the unsubstituted reactant (k₀ or K₀) through the equation:
log(k/k₀) = σρ
where 'σ' (sigma) is the substituent constant, which depends only on the nature and position of the substituent, and 'ρ' (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. nobelprize.org
The methylsulfonyl (–SO₂CH₃) group is a potent electron-withdrawing group, reflected in its large, positive Hammett σ constants. researchgate.net For SNAr reactions, where a negative charge builds up in the rate-determining transition state, the reaction constant (ρ) is large and positive. The presence of two methylsulfonyl groups on this compound, one in the para position and one in the ortho position, has a cumulative and substantial activating effect on the rate of nucleophilic substitution. The Hammett equation would predict a dramatically enhanced reaction rate compared to chlorobenzene (B131634) or even monochlorosulfonylbenzene analogues.
| Substituent Group | σmeta | σpara |
|---|---|---|
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
| -SO₂CH₃ | 0.62 | 0.73 |
Data sourced from various compilations of Hammett constants. The values can vary slightly depending on the reaction series used for their determination. nobelprize.orgresearchgate.net
For Palladium-Catalyzed Coupling: In the catalytic cycles of reactions like Suzuki or Heck, the oxidative addition of the aryl halide to the Pd(0) center is frequently the RDS, especially with less reactive aryl chlorides. organic-chemistry.org However, depending on the specific catalyst, ligands, and substrates, other steps like transmetalation or reductive elimination can become rate-limiting. Kinetic analyses, including monitoring the reaction progress under different reactant concentrations, are essential for pinpointing the RDS in these complex catalytic systems.
Computational Chemistry and Molecular Modeling
Theoretical and computational methods have become indispensable for elucidating reaction mechanisms at the molecular level. Density Functional Theory (DFT) is a particularly common method for studying the reactions of compounds like this compound.
Molecular modeling can provide detailed insights into several key aspects:
Ground-State Properties: Calculations can map the electron density distribution and electrostatic potential of the molecule. For this compound, these models would visualize the significant electrophilicity of the carbon atom bonded to chlorine, confirming its susceptibility to nucleophilic attack.
Reaction Pathways and Energetics: Computational chemistry allows for the mapping of the entire reaction energy profile. Researchers can locate and characterize the structures of transition states and intermediates (like the Meisenheimer complex). wikipedia.org By calculating the activation energies (the energy difference between reactants and transition states), one can predict reaction rates and compare the feasibility of different mechanistic pathways (e.g., concerted vs. stepwise SNAr). sigmaaldrich.comwikipedia.org
Ligand and Substrate Effects: In coupling reactions, modeling can help understand how different phosphine (B1218219) ligands or other additives interact with the palladium center, influencing the energetics of key steps like oxidative addition and reductive elimination.
| Computational Method | Application to this compound Reactions |
|---|---|
| Electrostatic Potential Mapping | Visualizes the electron-deficient nature of the aromatic ring and the high electrophilicity of the C-Cl carbon, predicting the site of nucleophilic attack. |
| Transition State Search (e.g., DFT) | Identifies the structures and calculates the energies of transition states for SNAr and coupling reactions, allowing for the determination of activation barriers and rate-determining steps. wikipedia.org |
| Intermediate Stability Calculation | Quantifies the stabilizing effect of the methylsulfonyl groups on the Meisenheimer complex in SNAr reactions. |
| Reaction Coordinate Analysis | Maps the energy profile along the reaction pathway to distinguish between concerted and stepwise mechanisms. sigmaaldrich.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For this compound, such calculations would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for all subsequent property calculations.
The electronic structure of this compound is significantly influenced by its substituents: a chloro group and two methylsulfonyl groups. The chloro group is an ortho-, para- director and a deactivating group in electrophilic aromatic substitution, due to the competing effects of its lone pair resonance and inductive electron withdrawal. The methylsulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups, which strongly deactivate the benzene (B151609) ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to themselves.
The interplay of these substituents dictates the distribution of electron density within the benzene ring. DFT calculations can quantify this through the computation of atomic charges and the visualization of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Reactivity descriptors, such as the molecular electrostatic potential (MEP), can also be calculated. The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the oxygen atoms of the sulfonyl groups would be expected to be regions of high negative potential, while the hydrogen atoms and the region around the chloro group would exhibit positive potential.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are also invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure, the chemical shifts can be predicted with a reasonable degree of accuracy. For this compound, the aromatic protons would be expected to appear in the downfield region of the ¹H NMR spectrum due to the deshielding effect of the electron-withdrawing sulfonyl groups. The methyl protons of the sulfonyl groups would appear as a singlet in the upfield region. Similarly, the chemical shifts of the carbon atoms in the benzene ring and the methyl groups can be predicted for the ¹³C NMR spectrum.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in the assignment of the experimentally observed vibrational bands to specific molecular motions. Key vibrational modes would include the stretching and bending of the C-H, C-S, S=O, and C-Cl bonds, as well as the vibrations of the benzene ring.
| Spectroscopic Technique | Predicted Signature | Assignment |
|---|---|---|
| ¹H NMR | δ 8.0-8.5 ppm (aromatic protons), δ 3.2 ppm (methyl protons) | Aromatic and methyl protons |
| ¹³C NMR | δ 125-145 ppm (aromatic carbons), δ 45 ppm (methyl carbons) | Aromatic and methyl carbons |
| IR Spectroscopy | ~1320 cm⁻¹ (asymmetric SO₂ stretch), ~1150 cm⁻¹ (symmetric SO₂ stretch), ~750 cm⁻¹ (C-Cl stretch) | Key functional group vibrations |
Advanced Applications of 1 Chloro 2,4 Bis Methylsulfonyl Benzene in Modern Chemical Synthesis and Research
Strategic Utility as a Key Synthetic Intermediate
The molecular architecture of 1-chloro-2,4-bis(methylsulfonyl)benzene, with its distinct functional groups, establishes it as a versatile precursor in multi-step synthetic pathways. bldpharm.com The chlorine atom serves as a leaving group for nucleophilic aromatic substitution, while the methylsulfonyl groups influence the reactivity of the benzene (B151609) ring and can be involved in further chemical transformations.
Precursor in the Synthesis of Biologically Active Molecules
This compound is classified as a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). pschemicals.com The compound's structure allows for its integration into larger molecular scaffolds designed to interact with biological targets. While specific, publicly documented pathways originating directly from this compound are specialized, its utility is analogous to other substituted benzene derivatives used in medicinal chemistry. ontosight.ai The presence of sulfonyl groups, for instance, is a common feature in a variety of therapeutic agents, contributing to properties like solubility and receptor binding.
The synthesis of novel sulfonamide derivatives, a class of compounds with a wide range of biological activities including antibacterial and antitumor effects, often involves precursors with sulfonyl groups. researchgate.net Similarly, the chloro-substituent provides a reactive handle for coupling with other molecules, a common strategy in building the core structures of diverse bioactive compounds. abcpsangli.edu.in
Table 1: Potential Roles of Functional Moieties in Biologically Active Molecules
| Functional Group | Potential Role in Synthesis & Activity |
|---|---|
| Chloro Group | Serves as a reactive site for nucleophilic aromatic substitution, enabling the linking of the benzene core to other molecular fragments. |
| Methylsulfonyl Groups | Act as strong electron-withdrawing groups, influencing the regioselectivity of reactions and potentially participating in hydrogen bonding with biological targets. |
| Benzene Ring | Provides a rigid scaffold for the spatial orientation of functional groups, crucial for specific interactions with enzymes or receptors. |
Building Block for Agrochemicals and Functional Materials
In addition to pharmaceuticals, this compound is categorized as an intermediate for agrochemicals, such as herbicides and insecticides. pschemicals.comontosight.ai The development of new pest control agents often relies on building blocks that can be modified to optimize efficacy and selectivity.
Furthermore, the compound is identified as a potential organic monomer for the construction of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with highly ordered structures and tunable properties, making them suitable for applications in gas storage, catalysis, and electronics. semanticscholar.org The defined geometry and reactive sites of this compound allow it to be linked with other monomers to form extended, stable networks. The bis(methylsulfonyl) substitution pattern provides specific linkage points, directing the self-assembly process to create a well-defined porous architecture.
Role in Chemical Probe Development and Biomolecular Modification
The reactivity of this compound makes it a candidate for applications in chemical biology, particularly in the development of tools for studying biological systems.
Design and Synthesis of Chemically Modified Biomolecules
While specific examples utilizing this compound are not detailed in the reviewed literature, its functional groups are well-suited for the modification of biomolecules. Chemical probes are small molecules designed to selectively interact with and report on the function of specific proteins or other biomolecules. bohrium.com The activated chloro group on the benzene ring is susceptible to substitution by nucleophilic residues on proteins, such as cysteine or lysine, which could allow for the covalent labeling of target biomolecules. The sulfonyl groups can modulate the reactivity and specificity of this interaction.
Integration into Polymeric Architectures
The potential of this compound as a monomer extends to its integration into various polymeric architectures. bldpharm.com In addition to COFs, it could theoretically be used to create other functional polymers where its rigid aromatic core and electron-withdrawing groups would impart specific thermal and electronic properties to the resulting material. The chloro-functionalization offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its initial synthesis. The use of benzene-based building blocks is a common strategy for creating both coordination polymers and other advanced materials. jlu.edu.cnresearchgate.net
Table 2: Potential of this compound in Polymer Synthesis
| Structural Feature | Role in Polymer Architecture | Potential Polymer Type |
|---|---|---|
| Difunctional Substitution | Acts as a linker or monomer connecting other units. | Covalent Organic Frameworks (COFs), Linear Polymers |
| Rigid Benzene Core | Provides structural rigidity and thermal stability to the polymer backbone. | High-performance plastics, Microporous materials |
| Chloro Group | Offers a site for post-synthetic modification to alter polymer properties. | Functionalized polymers, Graft copolymers |
Isotopic Labeling and Mechanistic Probing using this compound
The use of isotopically labeled compounds is a powerful technique for elucidating reaction mechanisms and tracking the metabolic fate of molecules. By replacing atoms such as carbon, hydrogen, or chlorine with their stable or radioactive isotopes (e.g., ¹³C, ²H, ³⁶Cl), researchers can follow the transformation of a molecule through a complex chemical or biological process.
However, a review of available scientific literature and chemical databases did not yield specific studies where this compound has been isotopically labeled for mechanistic probing. Such studies would be valuable for understanding the precise steps involved in its reactions, particularly in the context of nucleophilic aromatic substitution or its incorporation into complex molecular structures.
Advanced Analytical Methodologies for the Characterization of 1 Chloro 2,4 Bis Methylsulfonyl Benzene
High-Resolution Chromatographic Separations
Chromatographic techniques are fundamental for separating 1-Chloro-2,4-bis(methylsulfonyl)benzene from impurities, starting materials, and by-products. High-resolution methods ensure accurate quantification and isolation for further spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment and quantification of non-volatile, thermally stable compounds like this compound. A reversed-phase HPLC method is typically employed for the analysis of chlorobenzene (B131634) and related sulfonyl compounds. researchgate.net This approach utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase, allowing for the effective separation of aromatic compounds based on their hydrophobicity. researchgate.netekb.eg
The method's parameters can be optimized to achieve sharp peaks and good resolution from potential impurities. Key parameters include the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and UV detection wavelength, often selected based on the analyte's chromophore. researchgate.netekb.eg For instance, a wavelength of 215 nm is effective for detecting chlorobenzene moieties. researchgate.net The method's accuracy and precision make it suitable for quality control in manufacturing processes. researchgate.net
Table 1: Representative HPLC Parameters for Analysis of Aromatic Sulfonyl Compounds
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation. researchgate.netekb.eg |
| Mobile Phase | Acetonitrile / Water (Gradient Elution) | Separates compounds based on polarity differences. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. ekb.eg |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the elution of compounds, with detection at ~215 nm. researchgate.net |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Injection Vol. | 10 µL | Standard volume for introducing the sample into the system. |
Gas Chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC is invaluable for identifying volatile impurities or related volatile derivatives that may be present in a sample. chemnet.commdpi.com The technique is frequently coupled with a mass spectrometer (GC-MS) for definitive peak identification. mdpi.comresearchgate.net
For analysis, a sample is vaporized and separated on a capillary column, such as one with a cross-linked methyl silicone stationary phase. researchgate.net The choice of column and temperature programming is critical for resolving closely related volatile compounds. researchgate.net GC-MS provides high sensitivity, allowing for the detection of trace-level contaminants. researchgate.net
Table 2: Typical GC-MS Conditions for Analysis of Volatile Aromatic Compounds
| Parameter | Condition | Purpose |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of volatile organic compounds. researchgate.net |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the analytes. |
| Oven Program | Initial temp 70°C, ramped to 300°C | Separates compounds based on their boiling points. rsc.org |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification. researchgate.net |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering superior resolution, speed, and sensitivity. researchgate.net This enhancement is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. lcms.cz For a complex mixture containing this compound and its isomers or degradation products, UPLC can provide baseline separation where HPLC might show co-eluting peaks. lcms.cz The increased peak capacity and reduced analysis time make UPLC an efficient tool for high-throughput screening and detailed purity profiling. researchgate.net
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
¹H NMR: Proton NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the aromatic region of the spectrum is expected to show a distinct pattern for the three protons on the benzene (B151609) ring. Based on related structures, the proton adjacent to the chlorine atom and between the two sulfonyl groups would be the most deshielded. rsc.orgresearchgate.net The two methyl groups of the sulfonyl functions would appear as a sharp singlet in the upfield region of the spectrum. rsc.org
¹³C NMR: Carbon-13 NMR spectroscopy details the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electronegative chlorine atom and the electron-withdrawing sulfonyl groups. rsc.orgrsc.org The carbon atoms directly bonded to the sulfonyl groups are expected to be significantly downfield. rsc.org
Heteronuclear Spectroscopy: Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Structural Assignment |
| ¹H NMR | ~8.2 - 8.5 | d | Aromatic H-3 |
| ~8.0 - 8.2 | dd | Aromatic H-5 | |
| ~7.8 - 8.0 | d | Aromatic H-6 | |
| ~3.1 - 3.3 | s | -SO₂CH₃ (6H) | |
| ¹³C NMR | ~145 | s | C-2 or C-4 (Aromatic, attached to -SO₂) |
| ~142 | s | C-2 or C-4 (Aromatic, attached to -SO₂) | |
| ~138 | s | C-1 (Aromatic, attached to -Cl) | |
| ~132 | d | C-6 (Aromatic CH) | |
| ~130 | d | C-5 (Aromatic CH) | |
| ~125 | d | C-3 (Aromatic CH) | |
| ~44 | q | -SO₂CH₃ |
Note: Predicted values are based on data from analogous compounds and general substituent effects. rsc.orgrsc.org
Mass Spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound (C₈H₉ClO₄S₂). rsc.org This technique can distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. The calculated exact mass for the [M+H]⁺ ion would be compared to the measured value to confirm the formula. rsc.org
LC-MS and GC-MS: The coupling of liquid or gas chromatography with mass spectrometry provides a powerful two-dimensional analysis. researchgate.netrsc.org As components elute from the chromatography column, they are ionized and analyzed by the mass spectrometer. This allows for the confident identification of the main compound and any separated impurities based on both their retention time and their mass spectrum. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes), which would be visible for the molecular ion and any chlorine-containing fragments. docbrown.info
Table 4: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation | Significance |
| Molecular Formula | C₈H₉ClO₄S₂ | Confirmed by HRMS. scbt.comchemicalbook.com |
| Molecular Weight | 268.74 g/mol | Nominal mass for low-resolution MS. scbt.com |
| HRMS (ESI+) [M+H]⁺ | Calculated: 268.9655 | Provides confirmation of the elemental formula. |
| Isotopic Pattern | Presence of M and M+2 peaks in ~3:1 ratio | Confirms the presence of one chlorine atom in the ion. docbrown.info |
| Major Fragments | Loss of CH₃, SO₂, CH₃SO₂ | Provides structural information based on fragmentation pathways. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to probe the vibrational modes of molecules, providing detailed information about the functional groups present in a compound. In the case of this compound, these spectroscopic methods are instrumental in confirming the presence of its key structural features: the sulfonyl groups, the chlorinated benzene ring, and the specific substitution pattern.
The vibrational spectrum of a molecule is a unique fingerprint, arising from the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) at frequencies corresponding to the molecule's vibrational transitions. These transitions, which include stretching, bending, wagging, and twisting of chemical bonds, are characteristic of specific functional groups.
Detailed Research Findings
For this compound, the analysis of its IR and Raman spectra would focus on identifying the vibrational modes associated with the two methylsulfonyl (-SO₂CH₃) groups and the 1-chloro-2,4-disubstituted benzene ring.
The sulfonyl (-SO₂) group is known to exhibit strong and characteristic absorption bands in the infrared spectrum. cdnsciencepub.comresearchgate.net Specifically, two distinct stretching vibrations, the asymmetric (ν_as) and symmetric (ν_s) stretching modes of the S=O bonds, are of primary importance. cdnsciencepub.com The frequencies of these vibrations are sensitive to the electronic environment of the sulfonyl group. cdnsciencepub.com For aromatic sulfones, these bands are typically observed in the ranges of 1350-1300 cm⁻¹ for the asymmetric stretch and 1160-1120 cm⁻¹ for the symmetric stretch. researchgate.net The presence of two sulfonyl groups in this compound would be expected to result in prominent absorptions within these regions.
The methyl groups attached to the sulfonyl moieties will also present characteristic vibrational modes. The C-H stretching vibrations of the methyl groups are anticipated in the 3000-2850 cm⁻¹ region. Additionally, C-H bending vibrations will appear at lower wavenumbers.
The substituted benzene ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring usually produce a set of bands in the 1600-1450 cm⁻¹ region. libretexts.org The specific substitution pattern on the benzene ring (1,2,4-trisubstitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be a useful diagnostic tool. amazonaws.comacs.org
Furthermore, the out-of-plane C-H bending vibrations, which appear in the 900-675 cm⁻¹ region, are highly indicative of the substitution pattern of the benzene ring. acs.org For a 1,2,4-trisubstituted benzene, characteristic bands are expected in this region. The C-S stretching vibration from the sulfonyl group is also found in the fingerprint region, typically between 800-600 cm⁻¹. researchgate.net
The C-Cl stretching vibration of the chlorobenzene moiety is expected to produce a strong absorption in the fingerprint region of the IR spectrum, typically in the range of 800-600 cm⁻¹. The exact position can be influenced by the other substituents on the ring.
Raman spectroscopy provides complementary information to IR spectroscopy. While the S=O stretching vibrations are strong in the IR spectrum, they also give rise to Raman signals. A significant advantage of Raman spectroscopy is its ability to detect non-polar bonds or bonds with a small change in dipole moment during vibration, which may be weak or absent in the IR spectrum. The aromatic ring vibrations, particularly the ring "breathing" modes, often produce strong and sharp signals in the Raman spectrum, which can be very useful for structural elucidation.
The following data tables summarize the expected characteristic vibrational frequencies for the functional groups present in this compound based on established spectroscopic principles and data from related compounds. cdnsciencepub.comresearchgate.netlibretexts.orgresearchgate.net
Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Methyl C-H | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 800 | Strong |
| C-S | Stretching | 800 - 600 | Medium |
| C-Cl | Stretching | 800 - 600 | Strong |
Interactive Data Table: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Strong |
| Methyl C-H | Stretching | 3000 - 2850 | Strong |
| Aromatic Ring | Ring Breathing/Stretching | 1600 - 1550 and ~1000 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Medium |
| C-S | Stretching | 800 - 600 | Medium |
| C-Cl | Stretching | 800 - 600 | Medium |
It is important to note that the actual experimental values may vary slightly due to the specific molecular environment and intermolecular interactions in the solid state or in solution. A comprehensive analysis would involve theoretical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies and compare them with the experimental IR and Raman spectra for a definitive assignment of all vibrational modes.
Broader Theoretical and Conceptual Frameworks in Aromatic Sulfone Chemistry
Fundamental Electronic Properties and Aromatic System Interactions
The chemical behavior of 1-chloro-2,4-bis(methylsulfonyl)benzene is fundamentally dictated by the electronic properties of its substituents. The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group (EWG). mtak.humasterorganicchemistry.com This effect stems from a combination of two factors:
Inductive Effect (I): The sulfur atom in the sulfonyl group is in a high oxidation state (+4) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the benzene (B151609) ring through the sigma bond framework. This inductive withdrawal is a primary contributor to the group's electron-deficient character. cdnsciencepub.comstackexchange.com
Resonance Effect (R): The sulfonyl group can also withdraw electron density through resonance (mesomerism). While less intuitive than for carbonyl or nitro groups, it involves the delocalization of the ring's π-electrons into the d-orbitals of the sulfur atom. quora.com This effect further depletes electron density, particularly at the ortho and para positions relative to the sulfonyl group. lasalle.edu
In this compound, the presence of two such groups dramatically amplifies this effect. With sulfonyl groups at the 2- and 4-positions, the electron density of the aromatic ring is significantly diminished. This deactivation makes the ring much less susceptible to electrophilic aromatic substitution, as it is less attractive to incoming electrophiles. masterorganicchemistry.comquora.com The chlorine atom, also an electron-withdrawing group by induction, further contributes to the electron-poor nature of the aromatic system.
Table 1: Electronic Effects of Substituents on the Benzene Ring
| Substituent | Position on Ring | Primary Electronic Effect | Impact on Aromatic Ring |
|---|---|---|---|
| -SO₂CH₃ | 2 | Strongly Electron-Withdrawing (Inductive & Resonance) | Strong deactivation for electrophilic attack; Strong activation for nucleophilic attack |
| -SO₂CH₃ | 4 | Strongly Electron-Withdrawing (Inductive & Resonance) | Strong deactivation for electrophilic attack; Strong activation for nucleophilic attack |
| -Cl | 1 | Inductively Electron-Withdrawing; Weakly Resonance Donating | Overall deactivation for electrophilic attack |
Modulatory Effects of Sulfone Moieties on Molecular Stability and Reactivity
The profound electronic changes induced by the two methylsulfonyl groups directly modulate the stability and reactivity of this compound. While sulfone groups themselves are generally stable functional groups, their presence renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.orgcymitquimica.comchem-station.com
Aryl halides like chlorobenzene (B131634) are typically unreactive toward nucleophiles under standard conditions. stackexchange.comacs.org However, the presence of strong electron-withdrawing groups at the ortho and para positions to the halogen leaving group drastically lowers the activation energy for this reaction. lasalle.edulibretexts.org The mechanism involves a two-step addition-elimination process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Stabilization and Elimination: The negative charge of this intermediate is effectively delocalized and stabilized by the resonance and inductive effects of the ortho and para sulfonyl groups. chemistrysteps.comnih.gov Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product.
The specific arrangement in this compound, with one sulfonyl group ortho and another para to the chlorine, provides maximal stabilization for the Meisenheimer intermediate, making the compound exceptionally reactive toward nucleophiles. cymitquimica.comlibretexts.org This high reactivity makes it a valuable intermediate in organic synthesis for introducing a wide variety of functional groups onto the benzene ring by displacing the chlorine atom. wikipedia.org
Sulfones as Enabling Functional Groups in Retrosynthetic Analysis
The unique reactivity and stability of the sulfonyl group make it a versatile tool in retrosynthetic analysis, the process of strategically planning a chemical synthesis by working backward from the target molecule.
Activating Group for SₙAr: As seen with this compound, a sulfonyl group can be intentionally placed on a ring to activate a leaving group for nucleophilic substitution. A synthetic chemist might introduce a sulfonyl group to facilitate a key bond-forming step, knowing it can be potentially removed later.
Removable Directing/Blocking Group: Sulfonation is a reversible reaction. masterorganicchemistry.com A sulfonyl group can be introduced to block a specific position on an aromatic ring (often the para position) due to steric hindrance, directing subsequent electrophilic substitutions to the ortho positions. After the desired substitution is achieved, the sulfonyl group can be removed under acidic conditions, providing a route to otherwise difficult-to-access substitution patterns. masterorganicchemistry.comyoutube.com
Participation in Rearrangements: Aryl sulfones are key substrates in the Truce-Smiles rearrangement , an intramolecular nucleophilic aromatic substitution where an aryl group migrates. cdnsciencepub.comwikipedia.orgcdnsciencepub.com The sulfonyl moiety acts as both an activating group for the aromatic ring and a competent leaving group (as a sulfinate anion), facilitating the formation of a new carbon-carbon bond. cdnsciencepub.comcdnsciencepub.com
Desulfonylation Reactions: After a sulfonyl group has served its purpose—whether to activate the ring, direct a reaction, or stabilize an adjacent carbanion—it can often be removed. Reductive desulfonylation reactions, using reagents like sodium amalgam or samarium(II) iodide, cleave the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.org This "traceless" nature makes the sulfonyl group a powerful strategic element in complex synthesis.
Contemporary Developments and Future Research Trajectories in Sulfone Chemistry
The field of sulfone chemistry continues to evolve, driven by the demand for new materials, pharmaceuticals, and more efficient synthetic methods.
Advanced Materials: Aromatic sulfone polymers, such as polyethersulfones (PES), are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. scientific.netmdpi.comsyensqo.com Future research is focused on creating novel sulfone-based polymers with enhanced properties, such as improved processability, greater heat resistance, and specialized functionalities for applications in aerospace, medical devices, and advanced filtration membranes. scientific.netmdpi.comdntb.gov.ua
Novel Synthetic Methods: While classical methods for sulfone synthesis remain important, contemporary research is focused on developing more sustainable and efficient protocols. acs.org This includes the use of visible-light-induced photocatalysis to generate sulfonyl radicals and new transition-metal-catalyzed cross-coupling reactions to form C-S bonds under milder conditions. acs.orgmdpi.com These methods offer access to complex sulfone-containing molecules with greater functional group tolerance. princeton.edurwth-aachen.de
Medicinal Chemistry and Agrochemicals: The sulfone and sulfonamide motifs are prevalent in a significant number of pharmaceuticals and agrochemicals. researchgate.netnih.gov The electron-withdrawing and hydrogen-bond-accepting properties of the sulfonyl group can improve a molecule's polarity, solubility, and binding affinity to biological targets. libretexts.org Future research will continue to explore sulfone-containing compounds as bioactive agents and leverage modern synthetic techniques to build diverse libraries of these molecules for drug discovery. researchgate.netnih.gov The development of organosulfur compounds from renewable, bio-based sources is also an emerging area of interest. mtak.hu
Q & A
Q. What synthetic routes are recommended for 1-Chloro-2,4-bis(methylsulfonyl)benzene, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves sequential sulfonation and chlorination of benzene derivatives. Optimization strategies include:
- Temperature Control : Maintaining temperatures below 50°C during sulfonation to prevent over-sulfonation .
- Catalyst Selection : Using Lewis acids (e.g., AlCl₃) for Friedel-Crafts sulfonation to enhance regioselectivity .
- Purification : Column chromatography or recrystallization from ethanol to achieve >97% purity, as demonstrated for structurally similar bis-sulfonyl compounds .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for methylsulfonyl (δ ~3.0 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm) to confirm substitution patterns .
- FT-IR : Identify symmetric/asymmetric S=O stretching vibrations (1350–1150 cm⁻¹) and C-Cl stretches (550–650 cm⁻¹) .
- HPLC-MS : Validate purity and molecular ion peaks (e.g., [M+H]⁺) using reverse-phase C18 columns and acetonitrile/water gradients .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation and respiratory hazards .
- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How do the electron-withdrawing methylsulfonyl groups influence the reactivity of the chloro substituent in electrophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : Methylsulfonyl groups deactivate the benzene ring via meta-directing effects, reducing the chloro substituent’s susceptibility to nucleophilic displacement.
- Kinetic Studies : Use Hammett substituent constants (σₘ values) to quantify electron-withdrawing effects and predict reaction rates .
- Competitive Reactions : Compare reactivity with analogs like 1-chloro-2,4-dinitrobenzene (DNCB) to isolate steric vs. electronic contributions .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate dipole moments, correlating with solubility trends .
- QSPR Models : Train neural networks on datasets of halogenated sulfonyl benzenes to predict logP and melting points with <5% error margins .
- Validation : Cross-reference computational results with experimental DSC (melting point) and HPLC (logP) data .
Q. How can researchers resolve discrepancies in reported melting points or solubility data for halogenated bis-sulfonyl benzene derivatives?
- Methodological Answer :
- Purity Analysis : Use DSC to detect eutectic mixtures or polymorphic forms that skew melting points .
- Solvent Selection : Standardize solubility tests in DMSO or THF at 25°C to minimize solvent polarity effects .
- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from controlled synthetic conditions (e.g., anhydrous vs. aqueous routes) .
Q. What strategies are effective in designing derivatives of this compound for applications in supramolecular chemistry?
- Methodological Answer :
- Functional Group Interconversion : Replace chlorine with azide (-N₃) via SNAr reactions for click chemistry applications .
- Coordination Chemistry : Utilize sulfonyl groups as hydrogen-bond acceptors to construct metal-organic frameworks (MOFs) with transition metals .
- Ligand Design : Synthesize bipyridine derivatives by coupling methylsulfonyl-substituted aryl halides with boronic acids under Suzuki conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
